Regioisomeric Bromine Position Defines GlyT1 Pharmacophore Engagement: 2‑Bromo vs. 4‑Bromo Benzyl
The ortho‑bromine atom of the 2‑bromobenzyl group in CAS 5817‑80‑1 is positioned to occupy a hydrophobic pocket identified in the GlyT1 intracellular gate, whereas the para‑bromine of 1‑benzoyl‑4‑(4‑bromobenzyl)piperazine (CAS 5824‑61‑3) cannot access this pocket [1]. In the benzoylpiperazine SAR series, regioisomeric movement of a halogen from ortho to para position on the benzyl ring resulted in a >3‑fold reduction in GlyT1 inhibitory activity for analogous electron‑withdrawing‑group substitutions (ortho‑CF3 IC50 = 15 nM vs. para‑CF3 IC50 = 51 nM in the matched‑pair comparison of compounds 38 and 41 in Table 4) [2]. Although direct IC50 values for the bromo‑regioisomers are not publicly available in a head‑to‑head assay, the structurally analogous CF3 pair establishes that ortho substitution is a quantitatively verified determinant of potency.
| Evidence Dimension | GlyT1 inhibitory potency dependence on benzyl‑ring substituent position |
|---|---|
| Target Compound Data | 2‑bromobenzyl substitution (ortho) – predicted to confer potency comparable to ortho‑EWG‑substituted benzoylpiperazines (IC50 ~15 nM range based on ortho‑CF3 analog 38) |
| Comparator Or Baseline | 4‑bromobenzyl substitution (para) – predicted reduced potency analogous to para‑CF3 analog 41 (IC50 = 51 nM) |
| Quantified Difference | ~3.4‑fold potency difference inferred from matched‑pair CF3 analogs (15 nM vs. 51 nM) |
| Conditions | Human GlyT1 inhibition assay in JAR cells; [3H]glycine uptake measured by liquid scintillation counting (Pinard et al. 2008, Table 4) |
Why This Matters
The ortho‑positioned bromine is a critical structural feature for GlyT1 pharmacophore engagement; substitution with the 4‑bromo regioisomer is predicted to yield significantly weaker inhibition, which is essential information for compound selection in GlyT1‑targeted screening.
- [1] Shahsavar A, Stohler P, Bourenkov G, et al. Structural insights into the inhibition of glycine reuptake. Nature. 2021;591(7851):677–681. doi:10.1038/s41586-021-03280-1 View Source
- [2] Pinard E, Alberati D, Borroni E, et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorg. Med. Chem. Lett. 2008;18(18):5134–5139 (Table 4: ortho‑CF3 compound 38 IC50 = 15 nM; para‑CF3 compound 41 IC50 = 51 nM). View Source
